1-(2-Bromophenylsulfonyl)azepane
Description
1-(2-Bromophenylsulfonyl)azepane is a seven-membered azepane ring derivative substituted with a 2-bromophenylsulfonyl group. The sulfonyl group enhances electrophilicity and stability compared to sulfinyl or alkyl substituents, while the bromine atom at the ortho position may influence steric and electronic effects .
Properties
Molecular Formula |
C12H16BrNO2S |
|---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-7-3-4-8-12(11)17(15,16)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
NFEIRZBZHQRQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Sulfonyl vs. Sulfinyl and Benzyl Groups
- 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]azepane (): Molecular Formula: C₁₃H₁₈BrNO₃S Key Features: Bromine at the 5-position and a methoxy group at the 2-position on the phenyl ring. The sulfonyl group increases polarity and hydrogen-bonding capacity compared to benzyl analogs. Identifiers: CAS 358665-66-4, MDL MFCD02224309 .
Ring Size and Heteroatom Variations: Azepane vs. Diazepane
Heterocyclic Substituents: Pyrimidine vs. Phenyl
- 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane (): Molecular Formula: C₁₀H₁₃ClFN₃ Key Features: Pyrimidine ring introduces aromaticity and multiple hydrogen-bonding sites. Identifiers: CAS 1338495-03-6 .
Data Table: Structural and Physical Properties
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